molecular formula C8H7N3O2 B1387826 [3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 857653-94-2

[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1387826
CAS No.: 857653-94-2
M. Wt: 177.16 g/mol
InChI Key: ZINMZWYBMIZQEP-UHFFFAOYSA-N
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Description

[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-pyridinyl group and at position 5 with a hydroxymethyl (-CH2OH) moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient character. The hydroxymethyl group increases hydrophilicity, influencing solubility and reactivity.

Properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-1-3-9-4-2-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINMZWYBMIZQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides and Carboxylic Acid Derivatives

One of the most common approaches involves the cyclization of hydrazides with dehydrating agents such as phosphorus oxychloride or carbonyldiimidazole to form the oxadiazole ring, followed by functionalization at the 5-position.

  • Procedure:

    • Hydrazides derived from aromatic or heteroaromatic acids are reacted with dehydrating agents like phosphorus oxychloride under reflux conditions.
    • The cyclization yields 1,3,4-oxadiazole derivatives, which can be further substituted at the 5-position with hydroxymethyl groups using formaldehyde or related reagents.
  • Research Findings:

    • For example, the synthesis of 1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one was achieved by cyclizing hydrazides with phosphorus oxychloride, then introducing the hydroxymethyl group via formaldehyde treatment under mild conditions.

Cyclization of Hydrazides with Isocyanates and Isothiocyanates

Another route involves the reaction of hydrazides with phenyl isothiocyanates or carbamoyl chlorides, leading to oxadiazole derivatives with functional groups amenable to further modification.

  • Procedure:

    • Hydrazides are refluxed with phenyl isothiocyanates in ethanol or DMF, facilitating cyclization to form the oxadiazole ring.
    • The 5-position hydroxymethyl group can be introduced through subsequent oxidation or methylation steps.
  • Research Findings:

    • Synthesis of 1,3,4-oxadiazole derivatives with hydroxymethyl groups was reported via cyclization of hydrazides with phenyl isothiocyanates, followed by oxidation to introduce the hydroxymethyl functionality.

Alkylation of 1,2,4-Oxadiazole Derivatives

Direct alkylation of the oxadiazole core at the 5-position with formaldehyde or related reagents is also a viable strategy.

  • Procedure:

    • Starting from pre-formed 1,2,4-oxadiazole compounds, alkylation is performed using formaldehyde in the presence of bases like potassium carbonate in solvents such as acetonitrile.
    • Reflux conditions facilitate the formation of the hydroxymethyl group at the 5-position.
  • Research Findings:

    • Alkylation of 1,3,4-oxadiazoles with formaldehyde in acetonitrile under reflux yielded the desired 5-(hydroxymethyl) derivatives efficiently.

Multi-step Synthesis via Intermediate Formation

A more complex, but versatile, approach involves multi-step synthesis starting from hydrazides or acid derivatives, progressing through intermediate compounds such as acyl hydrazides, which are cyclized and then functionalized.

  • Procedure:

    • Hydrazides are reacted with cyanogen bromide or other dehydrating agents to form acyl amidoximes.
    • Cyclization with reagents like bromine and acetic acid gives the oxadiazole core.
    • The hydroxymethyl group is then introduced via formaldehyde addition or oxidation.
  • Research Findings:

    • This approach has been employed to synthesize various 1,3,4-oxadiazole derivatives with hydroxymethyl groups, demonstrating good yields and purity.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Key Intermediates Yield Range Notes
Cyclization of Hydrazides Hydrazides from acids Phosphorus oxychloride, carbonyldiimidazole Reflux, 5–10 h 1,3,4-Oxadiazole derivatives 60–80% Widely used, versatile
Cyclization with Isothiocyanates Hydrazides + phenyl isothiocyanates Ethanol, reflux 6–8 h Oxadiazole derivatives 55–75% Suitable for aromatic substitutions
Alkylation with Formaldehyde Pre-formed oxadiazoles Formaldehyde, K2CO3 Reflux in acetonitrile Hydroxymethyl derivatives 50–70% Direct, efficient
Multi-step Synthesis Hydrazides + cyanogen bromide Bromine, acetic acid Reflux, multi-step Oxadiazole intermediates 45–65% Complex but flexible

Chemical Reactions Analysis

Types of Reactions

[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of both pyridine and oxadiazole rings contributes to its biological activity .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares [3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol with structurally related 1,2,4-oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
This compound C9H8N3O2* 190.18* 4-Pyridinyl, -CH2OH Potential antimicrobial activity
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol C9H8N2O2 176.17 Phenyl, -CH2OH Intermediate in organic synthesis
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol C10H10N2O2 190.20 3-Methyl-oxadiazole, phenyl, -CH2OH High purity (97%)
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol C7H7N2O2S 183.20 Thiophene, -CH2OH Electronic applications
5-(3-Methoxyphenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole C14H12N4O2 268.27 3-Methoxyphenyl, pyridinyl Antimicrobial activity

*Inferred molecular formula based on structural analogs.

Key Observations :

  • Solubility: The hydroxymethyl group improves aqueous solubility relative to non-polar analogs like (3-phenyl-1,2,4-oxadiazol-5-yl)methanol .
  • Crystallography : Crystallographic data for related compounds (e.g., glycosides with oxadiazole aglycones) suggest planar conformations stabilized by π-π stacking and hydrogen bonding .

Biological Activity

[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyridine ring fused with an oxadiazole ring, which contributes to its diverse pharmacological profile. Recent studies have explored its various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molar Mass : 177.16 g/mol
  • CAS Number : 857653-94-2
  • Appearance : White solid
  • Solubility : Soluble in various organic solvents such as alcohols and DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to modulate the activity of various enzymes and receptors, potentially inhibiting those involved in cell proliferation and inflammation. The presence of both pyridine and oxadiazole rings enhances its interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell cycle progression
  • Activation of caspases
  • Modulation of signaling pathways related to cell survival

A notable study reported that certain oxadiazole derivatives exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups. The proposed mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase).

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
Anticancer Effects Induced apoptosis in A549 lung cancer cells with an IC50_{50} of 15 µM; mechanisms involved caspase activation and ROS generation.
Anti-inflammatory Properties Reduced paw edema by 60% in a rat model at a dose of 25 mg/kg compared to indomethacin (48% reduction).

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies suggest that substituents on the pyridine or oxadiazole rings can enhance or diminish its biological effects. Electron-withdrawing groups tend to increase potency against cancer cells.

Q & A

Q. What are the recommended synthetic routes for [3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol?

Methodological Answer: The compound can be synthesized via cyclocondensation of precursors such as pyridine-4-carbohydrazide and a hydroxyl-containing intermediate. Key steps include:

  • Cyclization : Reacting a carboxylic acid derivative with hydroxylamine to form the oxadiazole ring .
  • Functionalization : Introducing the pyridinyl group via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may optimize regioselectivity for pyridine attachment .
  • Purification : Recrystallization from methanol or ethanol improves purity, as demonstrated in analogous oxadiazole syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the oxadiazole ring structure and pyridinyl substitution patterns. For example, 1^1H NMR signals at δ 8.5–8.7 ppm indicate aromatic protons on the pyridine ring .
  • IR : Absorbance near 1650 cm1^{-1} confirms the C=N stretching of the oxadiazole core .
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to assess purity (>95%) .

Q. How can researchers evaluate the compound’s stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to identify pH-sensitive functional groups (e.g., oxadiazole ring hydrolysis at extreme pH) .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. For oxadiazoles, instability is often observed in acidic conditions (pH < 3) due to protonation of the nitrogen-rich ring .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in oxadiazole derivatives?

Methodological Answer: Contradictions may arise from assay conditions or structural impurities. Mitigation steps include:

  • Dose-Response Validation : Test multiple concentrations (e.g., 1–100 µM) to confirm activity trends. For example, antimicrobial assays against E. coli and S. aureus should show consistent MIC values across replicates .
  • Metabolite Screening : Use LC-MS to identify degradation products that might interfere with bioactivity assays .
  • Computational Modeling : Compare molecular docking results (e.g., binding affinity to bacterial enzymes) with experimental IC50_{50} values to validate mechanisms .

Q. How can researchers optimize regioselectivity during oxadiazole ring formation?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to direct cyclization. For example, ZnCl2_2 enhances regioselectivity for 1,2,4-oxadiazole over 1,3,4-isomers by stabilizing intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization via transition-state stabilization, as shown in analogous syntheses .
  • Temperature Control : Slow heating (40–60°C) minimizes side reactions, improving yields to >70% .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or similar tools to calculate logP (lipophilicity), aqueous solubility, and CYP450 interactions. For oxadiazoles, logP values >2.5 suggest moderate blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., bacterial topoisomerase IV) to assess residence time and binding energy (ΔG < -8 kcal/mol indicates strong affinity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 2
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[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol

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